molecular formula C8H11BrN2 B1529665 5-bromo-N1-ethylbenzene-1,2-diamine CAS No. 1162695-95-5

5-bromo-N1-ethylbenzene-1,2-diamine

Cat. No.: B1529665
CAS No.: 1162695-95-5
M. Wt: 215.09 g/mol
InChI Key: DHIZLNPSALVZBY-UHFFFAOYSA-N
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Description

5-Bromo-N1-ethylbenzene-1,2-diamine (CAS 1162695-95-5) is an aromatic diamine with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol. Its structure features an ethyl group on one nitrogen (N1) and a bromo substituent on the benzene ring, making it a valuable intermediate in organic synthesis and medicinal chemistry . This compound belongs to the 1,2-benzenediamine chemical class, which has demonstrated significant utility as a precursor and core structure in developing organocatalysts . Specifically, benzenediamine derivatives can serve as potent hydrogen-bond donors in bifunctional organocatalysts, facilitating asymmetric transformations such as the Michael addition reaction . The bromo substituent offers a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing researchers to create diverse chemical libraries for screening and development. It is primarily used as a building block in the synthesis of more complex molecules, including potential pharmaceuticals and specialized catalysts . Handling and Storage: Store in a cool, dark place under an inert atmosphere. Refer to the Safety Data Sheet (SDS) for detailed handling procedures. Please Note: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-bromo-2-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIZLNPSALVZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162695-95-5
Record name 5-bromo-1-N-ethylbenzene-1,2-diamine
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Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N1-ethylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N1-ethylbenzene-1,2-diamine (CAS No: 1162695-95-5), a substituted aromatic diamine with significant potential in synthetic chemistry and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from authoritative sources on closely related analogues and fundamental chemical principles to offer a robust guide for its synthesis, characterization, and potential applications. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science.

Core Compound Identification and Properties

This compound is a bifunctional molecule featuring a brominated phenyl ring and two amine groups, one of which is ethylated. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Compound Identifiers and Physicochemical Properties

IdentifierValueSource(s)
CAS Number 1162695-95-5[1][2][3]
IUPAC Name 4-bromo-N1-ethylbenzene-1,2-diamine[3][4]
Synonyms This compound[3]
Molecular Formula C₈H₁₁BrN₂[1][2][3][4]
Molecular Weight 215.09 g/mol [1][2][3][4]
Chemical Structure Chemical Structure of 4-bromo-N1-ethylbenzene-1,2-diamineInferred from IUPAC Name
Predicted XLogP3 2.3[3]
Storage Store in a dry, sealed place at room temperature.[2]

Note: The IUPAC name clarifies the substitution pattern on the benzene ring. Following standard nomenclature rules, the amine groups are at positions 1 and 2, and the bromine atom is at position 4. The ethyl group is on the nitrogen at position 1.[5][6][7][8][9]

Synthesis and Purification

Step 1: Synthesis of the Precursor, 4-bromo-o-phenylenediamine.

The initial step is the selective bromination of o-phenylenediamine. Direct bromination can be challenging and lead to multiple byproducts. A more controlled approach involves the protection of the amine groups by acetylation, followed by bromination and subsequent deprotection. A patented method provides a safe and environmentally friendly route using sodium bromide and hydrogen peroxide as the brominating agent.[10]

Experimental Protocol: Synthesis of 4-bromo-o-phenylenediamine [10]

  • Acetylation: o-Phenylenediamine is reacted with acetic anhydride in glacial acetic acid to form the diacetylated intermediate.

  • Bromination: The diacetylated compound is then brominated using sodium bromide and hydrogen peroxide. This method avoids the use of hazardous liquid bromine.

  • Hydrolysis: The resulting 4-bromo-diacetyl-o-phenylenediamine is hydrolyzed using an aqueous solution of sodium hydroxide in methanol to yield 4-bromo-o-phenylenediamine.

Step 2: Reductive Amination to Yield this compound.

The final step involves the selective N-ethylation of 4-bromo-o-phenylenediamine. Reductive amination is a highly effective method for this transformation, offering good control and avoiding over-alkylation, which can be an issue with direct alkylation methods.[11][12] This reaction proceeds via the formation of an imine intermediate with acetaldehyde, which is then reduced in situ.

Experimental Protocol: Reductive Amination [11][12]

  • Reaction Setup: 4-bromo-o-phenylenediamine is dissolved in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Imine Formation: Acetaldehyde is added to the solution to form the corresponding imine. The reaction is typically carried out under neutral or weakly acidic conditions.

  • Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the desired secondary amine.[11][12][13][14]

  • Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Synthesis_Workflow A o-Phenylenediamine B Diacetyl-o-phenylenediamine A->B Acetic Anhydride, Acetic Acid C 4-Bromo-diacetyl-o-phenylenediamine B->C NaBr, H₂O₂ D 4-Bromo-o-phenylenediamine C->D NaOH, MeOH/H₂O E Imine Intermediate D->E Acetaldehyde F This compound E->F NaBH(OAc)₃

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its three key functional groups: the two amine groups and the bromine atom on the aromatic ring.

  • Amine Group Reactivity: The presence of two amine groups, one primary and one secondary, allows for a range of reactions. The primary amine can undergo further alkylation or acylation. The ortho-diamine arrangement is a precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, through condensation with aldehydes or carboxylic acids. These heterocyclic scaffolds are of significant interest in medicinal chemistry.

  • Aromatic Bromine Reactivity: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at this position, further diversifying the molecular structure for applications in drug discovery and materials science.

  • Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of quinone-diimines and other colored products.[15][16][17][18] Therefore, reactions involving this compound should be carried out under an inert atmosphere to prevent degradation.

Reactivity_Diagram sub This compound Primary Amine Secondary Amine Bromo Group het Heterocycle Formation (e.g., Benzimidazoles) sub:f0->het Condensation coup Cross-Coupling Reactions (Suzuki, Heck, etc.) sub:f2->coup Pd-catalysis alk Further N-Alkylation/ Acylation sub:f0->alk ox Oxidation Products (Quinone-diimines) sub->ox Oxidizing agents

Caption: Key reactive sites and potential transformations of the title compound.

Potential Applications in Research and Drug Development

Substituted phenylenediamines are a class of compounds with diverse applications. While specific applications for this compound are not yet documented, its structural features suggest several promising areas of investigation:

  • Medicinal Chemistry: As versatile intermediates, substituted phenylenediamines are integral to the synthesis of a wide range of biologically active molecules. The ortho-diamine moiety is a key component in the synthesis of benzimidazoles, a privileged scaffold in drug discovery with applications as kinase inhibitors, antivirals, and anticancer agents. The bromo- and ethyl-substituents offer opportunities for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

  • Materials Science: The ability of the diamine to form complexes with metal ions and the potential for the bromo-substituent to undergo polymerization reactions make this compound a candidate for the development of novel polymers and metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, and electronics.

  • Antioxidants: Substituted p-phenylenediamines are widely used as antioxidants in the rubber industry.[15][16][17][18][19] The structural similarity of the title compound suggests that it and its derivatives could be explored for antioxidant properties in various applications.

Spectroscopic Characterization (Predicted)

Although specific spectroscopic data for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[20][21]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons will appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). The coupling patterns will be indicative of the 1,2,4-trisubstitution pattern. - The ethyl group will show a characteristic quartet (CH₂) and triplet (CH₃). - The NH and NH₂ protons will appear as broad singlets, and their chemical shifts will be solvent-dependent.
¹³C NMR - Six distinct signals are expected in the aromatic region, with the carbon attached to the bromine atom being downfield. - Two signals corresponding to the ethyl group carbons will be present in the aliphatic region.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) is expected at m/z 215 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages.
Infrared (IR) Spectroscopy - N-H stretching vibrations for the primary and secondary amines will be observed in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups will be present. - C=C stretching vibrations for the aromatic ring will appear around 1500-1600 cm⁻¹.

Conclusion

This compound is a valuable, yet under-explored, chemical entity with significant potential as a building block in both pharmaceutical and materials science research. This technical guide has provided a comprehensive, albeit partially predictive, overview of its identification, synthesis, reactivity, and potential applications. By leveraging established chemical principles and data from related compounds, researchers can confidently incorporate this molecule into their synthetic strategies. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this promising compound.

References

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  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • Nomenclature of Benzene Derivatives. Chemistry LibreTexts. [Link]

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  • Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. PubMed. [Link]

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  • Nomenclature of Benzene Deriv
  • Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. ResearchGate. [Link]

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  • Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. PubMed. [Link]

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  • A 10-Year Review of p-Phenylenediamine Allergy and Related para-Amino Compounds at the Ottawa Patch Test Clinic. ResearchGate. [Link]

  • Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. ResearchGate. [Link]

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An In-depth Technical Guide to the Solubility of 4-bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap for 4-bromo-N1-ethylbenzene-1,2-diamine

For researchers and professionals in drug development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a viable chemical entity. 4-bromo-N1-ethylbenzene-1,2-diamine, a substituted aromatic diamine, presents itself as a molecule of interest for synthetic organic chemistry and pharmaceutical research.[1][2] However, a thorough review of publicly available scientific literature reveals a significant gap: specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported.[1][2]

This guide, therefore, is structured not as a static repository of pre-existing data, but as a comprehensive, actionable framework for the research scientist. It provides the foundational knowledge, predictive insights, and rigorous experimental protocols necessary to determine the solubility of 4-bromo-N1-ethylbenzene-1,2-diamine. By synthesizing theoretical principles with practical, field-proven methodologies, this document empowers researchers to generate the critical data required for reaction optimization, purification, and formulation development.[1]

Physicochemical Profile and Predictive Solubility Analysis

Before embarking on experimental determination, a predictive analysis based on the molecular structure of 4-bromo-N1-ethylbenzene-1,2-diamine can guide solvent selection and experimental design.

Table 1: Core Physicochemical Properties of 4-bromo-N1-ethylbenzene-1,2-diamine

PropertyValueSource
CAS Number 334829-62-8[1][2]
Molecular Formula C₈H₁₁BrN₂[1][2][3]
Molecular Weight 215.09 g/mol [1][2][3]
Appearance Typically a solid powder[2]

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The structure of 4-bromo-N1-ethylbenzene-1,2-diamine possesses several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

  • Amine Groups (-NH₂ and -NH-ethyl): The primary and secondary amine groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups will significantly influence solubility in polar solvents. The basic nature of these amines also suggests that their protonation in acidic media would dramatically increase aqueous solubility, though our focus here is on organic solvents.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the molecule's polarity.

  • Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.

The presence of both polar (amines, bromine) and nonpolar (aromatic ring, ethyl group) regions suggests that 4-bromo-N1-ethylbenzene-1,2-diamine will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very nonpolar solvents like hexanes but may also have limited solubility in highly polar protic solvents like water due to the hydrophobic backbone.

A valuable insight can be drawn from the related compound, 4-bromobenzene-1,2-diamine (CAS 1575-37-7).[5][6] This compound, lacking the N-ethyl group, is reported to be soluble in chloroform and dimethylformamide (DMF).[2][6] This strongly suggests that polar aprotic and chlorinated solvents are excellent starting points for solubility testing of our target compound.

G cluster_solute 4-bromo-N1-ethylbenzene-1,2-diamine Structure cluster_solvents Solvent Classes & Predicted Solubility Solute C₈H₁₁BrN₂ Aromatic Aromatic Ring (Nonpolar) Solute->Aromatic Amines Amine Groups (Polar, H-Bonding) Solute->Amines Bromo Bromo Group (Polar) Solute->Bromo Ethyl Ethyl Group (Nonpolar) Solute->Ethyl PolarProtic Polar Protic (e.g., Ethanol, Methanol) Predicted: Moderate Solubility Aromatic->PolarProtic Unfavorable Nonpolar Nonpolar (e.g., Hexane, Toluene) Predicted: Low Solubility Aromatic->Nonpolar Favorable PolarAprotic Polar Aprotic (e.g., DMF, DMSO, Acetone) Predicted: High Solubility Amines->PolarAprotic Strong Interaction Chlorinated Chlorinated (e.g., Chloroform, DCM) Predicted: Good Solubility Amines->Chlorinated Favorable Amines->PolarProtic H-Bonding Bromo->PolarAprotic Dipole-Dipole Ethyl->Nonpolar Favorable

Caption: Predicted solubility based on molecular structure.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1] The following protocol is a self-validating system designed for accuracy and reproducibility, grounded in principles outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical testing.[7]

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for obtaining reproducible data.

  • Use of Excess Solute: To ensure the solution is truly saturated, an excess of the solid compound must be present. This creates a state of equilibrium where the rate of dissolution equals the rate of precipitation.[1]

  • Equilibration Time: Reaching equilibrium is not instantaneous. Agitating the mixture for a sufficient duration (typically 24-72 hours) is necessary. Taking measurements at multiple time points (e.g., 24, 48, and 72 hours) validates that equilibrium has been achieved when the concentration no longer changes significantly.[1]

  • Phase Separation: It is crucial to analyze only the dissolved solute. Centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) ensures that no undissolved solid particles are present in the sample taken for analysis.

  • Analytical Quantification: A validated, sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is required to accurately measure the concentration of the dissolved compound. This necessitates the prior creation of a reliable calibration curve.

Step-by-Step Methodology
  • Preparation of Calibration Curve: a. Prepare a stock solution of 4-bromo-N1-ethylbenzene-1,2-diamine of a known high concentration in a suitable solvent (e.g., acetonitrile or methanol). b. Perform a serial dilution to create a series of at least five standard solutions of known concentrations. c. Analyze each standard using the chosen analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve. Ensure the R² value is >0.99.

  • Preparation of Saturated Solution: a. To a series of glass vials, add an excess amount of 4-bromo-N1-ethylbenzene-1,2-diamine (e.g., 10-20 mg). The presence of undissolved solid should be clearly visible. b. Add a precise, known volume (e.g., 2.0 mL) of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for 72 hours, taking samples at 24 and 48 hours to confirm equilibrium.

  • Sample Collection and Preparation: a. After the agitation period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully withdraw a small aliquot of the supernatant using a glass pipette. d. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. e. Dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the linear range of the calibration curve.

  • Analysis and Calculation: a. Analyze the prepared sample using the validated analytical method. b. Determine the concentration of the diluted sample using the calibration curve. c. Calculate the original concentration in the saturated solution, accounting for any dilutions made. d. Express the solubility in appropriate units, such as mg/mL and mol/L. e. Repeat the entire experiment at least in triplicate for each solvent to ensure statistical validity.

G start Start prep_vials Add excess solute + known volume of solvent to triplicate vials start->prep_vials equilibrate Agitate in isothermal shaker (e.g., 25°C for 24-72h) prep_vials->equilibrate settle Allow solid to settle equilibrate->settle centrifuge Centrifuge to pellet solid settle->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute sample if necessary to fall within calibration range filter->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate Calculate concentration using calibration curve analyze->calculate end End: Report Solubility (mg/mL, mol/L) calculate->end

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized in a structured table to allow for easy comparison and interpretation.

Table 2: Template for Experimental Solubility Data of 4-bromo-N1-ethylbenzene-1,2-diamine at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL) ± SDSolubility (mol/L) ± SDQualitative Observation
e.g., Hexane0.1e.g., Insoluble
e.g., Toluene2.4
e.g., Chloroform4.1e.g., Soluble
e.g., Acetone5.1
e.g., Ethanol5.2
e.g., Dimethylformamide6.4e.g., Freely Soluble
e.g., Methanol6.6
e.g., Dimethyl Sulfoxide7.2

SD: Standard Deviation from triplicate experiments.

Interpreting the results from this table will provide a clear picture of the compound's behavior. A high solubility in solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) would confirm the significant role of the polar amine groups. Good solubility in chloroform would align with the data from its structural analog. Conversely, low solubility in hexane and toluene would highlight the dominance of the polar functionalities over the nonpolar backbone in these environments. This empirical data is invaluable for selecting appropriate solvent systems for chemical reactions, enabling efficient chromatographic purification, or designing stable formulations for drug delivery applications.

References

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  • PubMed. The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. Available from: [Link]

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Methodological & Application

Application Notes: 5-Bromo-N1-ethylbenzene-1,2-diamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted o-Phenylenediamines

In the landscape of medicinal chemistry, the o-phenylenediamine (OPD) scaffold is a cornerstone for the synthesis of a multitude of heterocyclic compounds with profound biological activities. The strategic introduction of substituents onto the OPD core allows for the fine-tuning of physicochemical properties, target affinity, and metabolic stability of the resulting molecules. 5-Bromo-N1-ethylbenzene-1,2-diamine, a key substituted OPD, offers a unique combination of functionalities: a nucleophilic diamine for heterocycle formation, a bromine atom as a versatile handle for cross-coupling reactions, and an ethyl group to modulate lipophilicity and steric interactions. This application note provides a comprehensive guide to the synthesis and utilization of this valuable building block in drug discovery workflows.

It is important to note that while the user requested information on "this compound," the scientifically documented and commercially available isomer is 4-bromo-N1-ethylbenzene-1,2-diamine . This guide will therefore focus on the synthesis and applications of this well-characterized isomer.

Physicochemical Properties and Handling

A summary of the key properties of 4-bromo-N1-ethylbenzene-1,2-diamine is presented below.

PropertyValue
CAS Number 334829-62-8[1]
Molecular Formula C₈H₁₁BrN₂[1]
Molecular Weight 215.09 g/mol [1]
Appearance Powder
Purity Typically ≥95%[1]
Storage Store at 4°C, protected from light

Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine: A Proposed Protocol

Step 1: N-Ethylation of 4-Bromo-2-nitroaniline

This step introduces the ethyl group onto one of the amino functionalities. The nitro group's electron-withdrawing nature facilitates the alkylation of the adjacent amino group.

Reaction Scheme:

N_Ethylation start 4-Bromo-2-nitroaniline reagents + Ethyl iodide (1.5 eq.) start->reagents conditions K₂CO₃ (2.0 eq.) Acetone, Reflux reagents->conditions product 4-Bromo-N-ethyl-2-nitroaniline conditions->product

N-Ethylation of 4-Bromo-2-nitroaniline

Materials and Equipment:

  • 4-Bromo-2-nitroaniline (1.0 eq)

  • Ethyl iodide (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask with condenser

  • Magnetic stirrer with heating mantle

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-bromo-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

  • To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-bromo-N-ethyl-2-nitroaniline by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amine, yielding the target diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Nitro_Reduction start 4-Bromo-N-ethyl-2-nitroaniline reagents + H₂ (gas) start->reagents conditions Pd/C (10%) Ethanol, RT reagents->conditions product 4-Bromo-N1-ethylbenzene-1,2-diamine conditions->product

Reduction of 4-Bromo-N-ethyl-2-nitroaniline

Materials and Equipment:

  • 4-Bromo-N-ethyl-2-nitroaniline (1.0 eq)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

Protocol:

  • Dissolve 4-bromo-N-ethyl-2-nitroaniline (1.0 eq) in ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature.

  • Monitor the reaction until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-bromo-N1-ethylbenzene-1,2-diamine, which can be used in the next step, often without further purification.

Application in Heterocyclic Synthesis: The Benzimidazole Scaffold

4-Bromo-N1-ethylbenzene-1,2-diamine is an excellent precursor for the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[2]

Protocol: Microwave-Assisted Synthesis of a 6-Bromo-1-ethyl-2-substituted-1H-benzo[d]imidazole

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating.[3][4][5][6]

Reaction Scheme:

Benzimidazole_Synthesis start 4-Bromo-N1-ethylbenzene-1,2-diamine reagents + Aromatic Aldehyde (1.0 eq.) start->reagents conditions DDQ (oxidant) Acetonitrile, MW irradiation reagents->conditions product 6-Bromo-1-ethyl-2-aryl-1H-benzo[d]imidazole conditions->product

Microwave-Assisted Benzimidazole Synthesis

Materials and Equipment:

  • 4-Bromo-N1-ethylbenzene-1,2-diamine (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant

  • Acetonitrile

  • Microwave-safe reaction vessel

  • Microwave reactor

Protocol:

  • In a microwave-safe vessel, prepare a solution of 4-bromo-N1-ethylbenzene-1,2-diamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of acetonitrile.[3]

  • Add DDQ (as specified in the chosen literature method, e.g., 0.6 eq) to the vessel.[3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes), monitoring the reaction by TLC.[7]

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.[3]

  • Filter the solid, wash with water, and purify by recrystallization (e.g., from an ethanol/water mixture) to obtain the desired 6-bromo-1-ethyl-2-aryl-1H-benzo[d]imidazole.[3][5]

Further Functionalization: The Power of the Bromo Substituent

The bromine atom on the benzimidazole core is not merely a placeholder; it is a versatile functional group that enables further molecular diversification through various cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[8][9][10]

Illustrative Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-benzimidazole Derivative

Reaction Scheme:

Suzuki_Coupling start 6-Bromo-1-ethyl-2-aryl-1H-benzo[d]imidazole reagents + Arylboronic acid (1.5 eq.) start->reagents conditions Pd catalyst (e.g., Pd₂(dba)₃) Ligand, Base (e.g., KF) Dioxane/H₂O, Heat reagents->conditions product 6-Aryl-1-ethyl-2-aryl-1H-benzo[d]imidazole conditions->product

General Suzuki-Miyaura Coupling Protocol

Materials and Equipment:

  • 6-Bromo-1-ethyl-2-aryl-1H-benzo[d]imidazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (if required)

  • Base (e.g., KF, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., dioxane/water mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Protocol:

  • To an oven-dried Schlenk tube, add the 6-bromo-benzimidazole derivative (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) multiple times.

  • Add the degassed solvent system (e.g., dioxane/water) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with water.[8]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Conclusion

4-Bromo-N1-ethylbenzene-1,2-diamine is a highly valuable and versatile building block for medicinal chemistry. Its strategic combination of a reactive diamine moiety, a modifiable bromo group, and a lipophilic ethyl substituent provides a powerful platform for the synthesis of diverse and complex molecular architectures. The protocols outlined in this application note, adapted from established and reliable synthetic methodologies, offer a practical guide for researchers and drug development professionals to effectively utilize this key intermediate in the discovery of novel therapeutic agents.

References

  • Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Retrieved from [Link]

  • Taylor & Francis Online. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • ResearchGate. (2025). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Retrieved from [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

  • ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-4-nitroaniline. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved from [Link]

  • Taylor & Francis Online. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Retrieved from [Link]

  • RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-bromo-N1-ethylbenzene-1,2-diamine as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-bromo-N1-ethylbenzene-1,2-diamine, a versatile and strategically important building block for the synthesis of diverse heterocyclic compounds. We detail its physicochemical properties, safety considerations, and its application in the synthesis of high-value scaffolds such as benzimidazoles and quinoxalines. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and the strategic value of the substituent pattern. The N-ethyl group modulates solubility and reactivity, while the bromo-substituent serves as a crucial handle for post-synthetic modification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a substituted o-phenylenediamine (OPD) that offers a unique combination of reactive sites. The core utility of OPDs lies in their ability to undergo condensation reactions with a variety of dielectrophilic partners to form fused heterocyclic systems. This specific diamine is distinguished by two key features:

  • The N-ethyl Group: This alkyl substituent enhances the nucleophilicity of the secondary amine it is attached to, which can influence the regioselectivity of cyclization reactions with unsymmetrical electrophiles. Furthermore, it imparts distinct solubility characteristics to both the precursor and the final products compared to its unsubstituted counterpart.

  • The Bromo-Substituent: Positioned on the benzene ring, the bromine atom is a highly versatile functional group. While it influences the electronic properties of the aromatic system, its primary strategic value lies in its utility as a synthetic handle for post-cyclization diversification. Through modern cross-coupling methodologies, this site can be transformed to introduce a wide array of molecular fragments, making it invaluable for library synthesis in drug discovery programs.[1]

The heterocyclic scaffolds derived from this precursor, such as benzimidazoles and quinoxalines, are privileged structures in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[2][3][4][5] This guide provides robust protocols for accessing these core structures and outlines the subsequent diversification strategies.

Compound Profile and Safety Precautions

A thorough understanding of the starting material's properties and handling requirements is critical for successful and safe experimentation.

Physicochemical Data
PropertyValueReference
IUPAC Name 4-Bromo-N1-ethylbenzene-1,2-diamine[6]
CAS Number 1162695-95-5[6]
Molecular Formula C₈H₁₁BrN₂[6]
Molecular Weight 215.09 g/mol [6]
Appearance Typically a powder or solid[7]
Storage Store at 2-8°C, sealed in a dry environment[8][9]
Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structure necessitates cautious handling based on data from analogous compounds like other substituted o-phenylenediamines.[10][11]

  • Hazard Profile: Aromatic amines are often toxic and can be skin/eye irritants. o-Phenylenediamine itself is classified as toxic if swallowed, harmful in contact with skin, and is a suspected mutagen and carcinogen.[11] Halogenated aromatic compounds also require careful handling.

  • Required Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[10] In case of accidental contact, flush the affected area with copious amounts of water. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Core Synthetic Pathways and Rationale

The synthetic utility of this compound is rooted in the nucleophilicity of its two adjacent amine groups, which readily react with compounds containing two electrophilic centers to form stable five- or six-membered heterocyclic rings.

G cluster_start Starting Material cluster_reactions Cyclization Reactions cluster_products Core Heterocycles cluster_modification Post-Synthetic Diversification Diamine This compound Aldehyde Aldehyde (R-CHO) Diamine->Aldehyde Condensation Diketone 1,2-Dicarbonyl (R-CO-CO-R') Diamine->Diketone Condensation Benzimidazole 6-Bromo-1-ethyl- benzimidazole Aldehyde->Benzimidazole Quinoxaline 6-Bromo-1-ethyl- quinoxaline Diketone->Quinoxaline Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Benzimidazole->Coupling Quinoxaline->Coupling Library Diverse Functionalized Heterocycles Coupling->Library

Caption: General workflow for heterocyclic synthesis and diversification.

Application Protocol 1: Synthesis of 6-Bromo-1-ethyl-2-aryl-1H-benzimidazoles

The synthesis of benzimidazoles via the Phillips condensation of an o-phenylenediamine and an aldehyde is a cornerstone of heterocyclic chemistry. The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole core.

Rationale and Mechanistic Insight

The choice of an alcohol like ethanol as a solvent is ideal as it readily dissolves the reactants and is easy to remove post-reaction. A catalytic amount of an acid or an ammonium salt like NH₄Cl facilitates the reaction by activating the aldehyde carbonyl for nucleophilic attack and promoting the dehydration steps. The final oxidation step is often accomplished simply by exposure to atmospheric oxygen during the reaction or workup, making this a highly practical and efficient method.

G Reactants 5-bromo-N1-ethyl- benzene-1,2-diamine + Benzaldehyde Conditions Ethanol, NH₄Cl (cat.) Reflux, 2-4h Reactants->Conditions Product 6-Bromo-1-ethyl-2-phenyl- 1H-benzimidazole Conditions->Product

Caption: Reaction scheme for benzimidazole synthesis.
Detailed Experimental Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 215 mg).

  • Reagent Addition: Add ethanol (15 mL), followed by the desired aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg). Finally, add ammonium chloride (NH₄Cl, 0.30 mmol, 16 mg) as a catalyst.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane, 1:2 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL). The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole derivative.

Application Protocol 2: Synthesis of 6-Bromo-1-ethyl-2,3-diphenylquinoxaline

Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] This reaction is typically high-yielding and proceeds under mild conditions, making it a preferred method for accessing this important heterocyclic scaffold.

Rationale and Mechanistic Insight

This synthesis is a double condensation reaction that forms two imine bonds, leading directly to the stable, aromatic quinoxaline ring system without requiring an oxidative step. The use of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA), is often employed to accelerate the condensation and dehydration steps.[13] The increased nucleophilicity of the N-ethyl substituted amine may lead to faster reaction rates compared to unsubstituted diamines.[13]

G Reactants 5-bromo-N1-ethyl- benzene-1,2-diamine + Benzil Conditions Ethanol, p-TSA (cat.) Room Temp, 1-2h Reactants->Conditions Product 6-Bromo-1-ethyl-2,3-diphenyl- 1,4-dihydroquinoxaline (Tautomerizes to Quinoxaline) Conditions->Product

Caption: Reaction scheme for quinoxaline synthesis.
Detailed Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 215 mg) and benzil (1.0 mmol, 210 mg) in ethanol (15 mL) with magnetic stirring.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 5 mol%, ~9.5 mg).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate out of the solution. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up and Isolation: Upon completion, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst. The product is often of high purity, but can be further purified by recrystallization if necessary.[13]

Post-Synthetic Modification: A Gateway to Chemical Diversity

The true power of using a bromo-substituted precursor is realized in post-synthetic modifications. The bromine atom on the benzimidazole or quinoxaline core is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries from a common intermediate. This is a critical strategy in modern drug discovery for efficiently exploring chemical space and optimizing lead compounds.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diversified Products Core Bromo-Substituted Heterocycle (Ar-Br) Suzuki Suzuki + R-B(OH)₂ Core->Suzuki Sonogashira Sonogashira + R-C≡CH Core->Sonogashira Buchwald Buchwald-Hartwig + R₂NH Core->Buchwald Product_Suzuki Ar-R (Aryl/Alkyl) Suzuki->Product_Suzuki Product_Sona Ar-C≡C-R (Alkynyl) Sonogashira->Product_Sona Product_Buch Ar-NR₂ (Amino) Buchwald->Product_Buch

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-N1-ethylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions using 5-bromo-N1-ethylbenzene-1,2-diamine as a key building block. The protocols and insights presented herein are synthesized from established principles of organometallic chemistry and best practices in synthetic methodology.

Introduction: The Strategic Importance of Arylated o-Phenylenediamines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide.[3] The products of these reactions, particularly biaryl and substituted aromatic structures, are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This compound is a valuable synthetic intermediate. The ortho-diamine functionality is a precursor to benzimidazoles, a privileged scaffold in medicinal chemistry. The strategic placement of the bromine atom allows for late-stage diversification via cross-coupling, enabling the synthesis of diverse compound libraries for drug discovery. The N-ethyl group can modulate the physicochemical properties of the final molecules, such as solubility and metabolic stability. This guide will provide a comprehensive protocol for the successful Suzuki coupling of this versatile substrate.

The Catalytic Cycle and Mechanistic Considerations

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][4] The reactivity order for halides is generally I > Br > Cl.[2][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][6]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][4]

Suzuki_Catalytic_Cycle

Substrate-Specific Considerations:

The presence of the ortho-diamine in this compound introduces a potential challenge. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition. The use of bulky phosphine ligands can mitigate this by sterically shielding the palladium. Furthermore, the electron-donating nature of the amino and ethylamino groups increases the electron density of the aromatic ring, which can slow down the rate-determining oxidative addition step. Therefore, a highly active catalyst system is generally required.

Detailed Experimental Protocol

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a suitable ligand) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup Workflow:

protocol_workflow start Start reagents Weigh and add solids: - this compound - Boronic acid - Base - Catalyst/Ligand start->reagents inert Seal vessel and purge with inert gas (N₂ or Ar) reagents->inert solvent Add degassed solvent(s) via syringe inert->solvent heat Heat to reaction temperature with vigorous stirring solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Cool to RT and perform aqueous workup monitor->workup purify Purify product (Column chromatography) workup->purify end End purify->end

Step-by-Step Procedure:

  • Reagent Preparation: To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst/ligand system (e.g., PdCl₂(dppf), 0.03 eq.).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Component Selection and Optimization

The success of the Suzuki coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

ComponentOptionsRationale and Considerations for this compound
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require an external ligand and form the active Pd(0) species in situ.
Ligand PPh₃, Buchwald-type ligands (SPhos, XPhos), dppf, N-heterocyclic carbenes (NHCs)For electron-rich aryl bromides like the target substrate, electron-rich and bulky ligands are often superior.[7] Buchwald-type phosphine ligands (e.g., SPhos) are excellent choices as they promote both oxidative addition and reductive elimination.[8][9] Dppf is also a robust and versatile ligand.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, organic bases (e.g., Et₃N)An inorganic base is required to activate the boronic acid for transmetalation.[6] K₂CO₃ is a common and cost-effective choice. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. The choice of base can also influence the reaction rate and side product formation.
Solvent Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile, Water mixturesA polar aprotic solvent is typically used.[1] A mixture of an organic solvent with water often accelerates the reaction, as it can help to dissolve the inorganic base and facilitate the transmetalation step.[2] Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.- Increase the reaction temperature.
Protodeboronation of Boronic Acid - Presence of water and a strong base- Prolonged reaction time at high temperature- Use a milder base or anhydrous conditions if possible.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen, which can reoxidize Pd(0) to Pd(II)- Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.[7]
Dehalogenation of Starting Material - Certain catalyst/ligand combinations- Presence of impurities- Screen different ligands. Sometimes less electron-rich ligands can suppress this side reaction.- Ensure the purity of all reagents.

Applications and Downstream Chemistry

The arylated N-ethyl-1,2-diaminobenzene products from this Suzuki coupling are valuable precursors for a variety of heterocyclic structures. A primary application is the synthesis of 2-substituted benzimidazoles through condensation with aldehydes or carboxylic acids.[10] These benzimidazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.

Safety Precautions

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Many organic solvents used in Suzuki couplings (e.g., 1,4-dioxane, toluene) are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases: Inorganic bases can be corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Inert Atmosphere: When working with pyrophoric reagents or performing reactions under pressure, take appropriate safety precautions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(39), 13664–13677.
  • Biswas, B. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.
  • Mokhamatam, R., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Applied Organometallic Chemistry, 34(11), e5926.
  • Sir-Vellian, D. F., et al. (2004). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 23(25), 6079–6091.
  • Eastgate, M. D., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids. RSC Advances, 11(52), 32909-32913.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16498–16507.
  • Yilmaz, H., et al. (2023). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands.
  • Lang, X., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-bromo-N1-ethylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-bromo-N1-ethylbenzene-1,2-diamine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] The accurate determination of its purity and stability is therefore critical for quality control and regulatory compliance. The described method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This document provides a comprehensive protocol, including consumables, instrument parameters, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction

This compound (Figure 1) is a substituted aromatic diamine with the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol .[4][5][6] Its chemical structure, featuring bromo and amine functional groups, makes it a versatile building block in organic synthesis.[1] Given its role as a pharmaceutical intermediate, a validated, stability-indicating analytical method is essential to ensure the quality and consistency of the final drug product.[7][8][9] Stability-indicating methods are crucial for identifying and quantifying degradation products that may form during manufacturing, storage, or handling, which could impact the safety and efficacy of the final product.[10][11]

This application note addresses the need for a reliable analytical method by detailing a reversed-phase HPLC (RP-HPLC) protocol. The method has been developed based on the physicochemical properties of aromatic amines and is designed to be specific, accurate, precise, and robust.[12]

Figure 1: Chemical Structure of this compound

Image of the chemical structure would be placed here. (Note: As a text-based AI, I cannot generate images. A diagram of the molecule would be inserted here in a formal document.)

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature.[4] However, based on its structure and data from commercial suppliers, some key properties can be inferred, which are crucial for method development.[4][5]

PropertyValue/InformationSource
CAS Number 1162695-95-5[5]
Molecular Formula C₈H₁₁BrN₂[4][5]
Molecular Weight 215.09 g/mol [4][5]
Physical Form Powder[4]
Storage Store in a dry, sealed place, potentially at 4°C.[4][5]

The presence of amine groups suggests that the compound's solubility and chromatographic retention will be pH-dependent. Aromatic amines are also susceptible to oxidative and photolytic degradation.[13][14][15] These characteristics were taken into account during the development of the analytical method and the design of forced degradation studies.

Experimental

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Buffers: Ammonium acetate, Formic acid (analytical grade)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (all analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and optimization.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used system.
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for amines by controlling ionization.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution See Table belowA gradient is necessary to elute potential impurities with different polarities and to ensure the elution of any strongly retained compounds.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[17]
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 254 nmAromatic compounds typically have strong absorbance in the UV region. A photodiode array (PDA) detector can be used to assess peak purity.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50, v/v) is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution.

Method Development and Validation Strategy

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[18] The method validation should be performed according to ICH Q2(R1) guidelines.[2][3][19]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[10][11][15] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.[9]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[20]

After exposure, neutralize the acidic and basic samples before dilution and analysis. The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the separation of the main peak from any degradation products.

Validation Parameters

The following parameters should be evaluated during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This is demonstrated through forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations is recommended.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[3]

Workflow and Diagrams

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram:

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting P1 Weigh Reference Standard & Sample P2 Dissolve in Diluent P1->P2 P3 Dilute to Working Concentration P2->P3 H1 Equilibrate HPLC System P3->H1 H2 Inject Blank, Standard, and Sample H1->H2 H3 Acquire Chromatographic Data H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate Purity/Assay D1->D2 D3 Generate Report D2->D3

Caption: General workflow for the HPLC analysis of this compound.

Method Validation Logic

The logical flow for validating the analytical method is as follows:

Validation Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Logical progression of the method validation process according to ICH guidelines.

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of this compound. The proposed reversed-phase HPLC method, coupled with a robust validation strategy, is designed to be a reliable tool for quality control and stability testing in the pharmaceutical and chemical industries. The detailed protocol and validation guidelines will enable researchers and scientists to implement this method effectively, ensuring the quality and consistency of this important chemical intermediate.

References

  • BenchChem. (n.d.). Physical and chemical properties of 4-Bromo-N1-ethylbenzene-1,2-diamine.
  • Synblock. (n.d.). CAS 1162695-95-5 | this compound.
  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences, 11(19), 3349-3357.
  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

  • PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • PharmaTutor. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • National Institutes of Health. (2017). A simple and rapid chromatographic method to determine unauthorized basic colorants (rhodamine B, auramine O, and pararosaniline) in processed foods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • American Chemical Society. (2022). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

  • SlideShare. (2016). Q2 r1 guidelines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-N1-isopropylbenzene-1,2-diamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Side reactions and byproducts of 5-bromo-N1-ethylbenzene-1,2-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-N1-ethylbenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. Phenylenediamines are critical building blocks, but their synthesis can be accompanied by specific side reactions and purification difficulties. This document provides in-depth, experience-driven answers to common problems in a practical Q&A format.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically follows a two-step pathway starting from the commercially available 4-bromo-2-nitroaniline. This strategy involves:

  • Selective N-Ethylation: Introduction of an ethyl group onto the more nucleophilic amine at the 1-position.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine to yield the final diamine.

Each of these steps presents unique challenges that can lead to the formation of byproducts and impact the purity and yield of the final product.

Synthetic_Workflow A 4-Bromo-2-nitroaniline (Starting Material) B N-Ethyl-4-bromo-2-nitroaniline (Intermediate) A->B Step 1: N-Ethylation (e.g., EtI, K2CO3) C This compound (Final Product) B->C Step 2: Nitro Reduction (e.g., SnCl2·2H2O, HCl)

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

Part A: Issues in N-Ethylation of 4-Bromo-2-nitroaniline

Question 1: My N-ethylation reaction is slow and gives a low yield. What factors should I investigate?

Answer: Low yield in the N-ethylation step is a common issue often related to suboptimal reaction conditions. Here’s a breakdown of the key parameters to troubleshoot:

  • Basicity and Solvent Choice: The reaction requires a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent is coupled. For ethyl iodide or bromide, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or Acetonitrile is effective. Using a weaker base or a less polar solvent can significantly slow down the reaction rate.

  • Reactivity of Ethylating Agent: The reactivity follows the order EtI > EtBr > EtCl. If you are using ethyl chloride, consider switching to ethyl bromide or iodide for a faster reaction.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly over-alkylation (see Question 2). A good starting point is room temperature to 50 °C. Monitor the reaction by TLC or LC-MS to find the optimal balance.

  • Causality: The key to this selective ethylation lies in the electronic properties of the starting material. The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density and nucleophilicity of the adjacent amine at the 2-position (ortho). Consequently, the amine at the 1-position (para to the nitro group) is more nucleophilic and reacts preferentially.

Question 2: I've isolated a significant byproduct with a higher molecular weight than my desired N-ethylated intermediate. What is it and how can I prevent its formation?

Answer: This is a classic case of over-alkylation. The byproduct is likely N1,N2-diethyl-4-bromo-benzene-1,2-diamine (formed after the subsequent reduction step) or its precursor, N,N'-diethyl-4-bromo-2-nitroaniline .

Even though the amine at the 2-position is deactivated, it can still react under forcing conditions to form a diethylated product.

Prevention Strategies:

  • Stoichiometry Control: Use a controlled amount of the ethylating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Using a large excess will drive the reaction towards diethylation.

  • Controlled Addition: Add the ethylating agent slowly (e.g., dropwise via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature will increase the selectivity for the more reactive amine.

Alkylation_Side_Reaction cluster_0 N-Ethylation Step Start 4-Bromo-2-nitroaniline Desired N-Ethyl-4-bromo-2-nitroaniline Start->Desired +1 eq. EtI Side N,N'-Diethyl-4-bromo-2-nitroaniline Start->Side +2 eq. EtI Desired->Side +1 eq. EtI (Excess Reagent)

Caption: Desired reaction vs. over-alkylation side reaction.

Part B: Issues in Nitro Group Reduction

Question 3: After reduction with SnCl₂/HCl, I have a thick white precipitate during my basic workup, making extraction impossible. How do I solve this?

Answer: This is the most frequently encountered problem with tin-based reductions. The precipitate is tin(IV) hydroxide (Sn(OH)₄) or related tin salts, which form when you neutralize the acidic reaction mixture.[1]

Troubleshooting the Workup:

  • High pH Method: The most effective solution is to make the aqueous layer strongly basic. Tin hydroxides are amphoteric and will dissolve at high pH (typically >12) to form soluble stannates (e.g., [Sn(OH)₆]²⁻). Use a concentrated NaOH or KOH solution (e.g., 10 M) and add it slowly with vigorous stirring while cooling the flask in an ice bath. Continue adding base until all the white precipitate redissolves, resulting in a biphasic mixture that is easy to extract.

  • Filtration Aid: If the high pH method is not feasible for your molecule, you can attempt to filter the emulsion. Add a filter aid like Celite to the mixture, and filter the entire slurry through a pad of Celite. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate, DCM). This method can be effective but may lead to some product loss on the filter cake.

  • Alternative Reducing Agents: To avoid this issue entirely, consider alternative reduction methods if your molecule is compatible. Catalytic hydrogenation (H₂/Pd-C) or using iron powder in acidic or neutral conditions (Fe/HCl or Fe/NH₄Cl) are common choices that avoid problematic tin salt workups.[2]

Question 4: My final product is missing the bromine atom. Why did dehalogenation occur and how can I prevent it?

Answer: Dehalogenation, particularly debromination, is a known side reaction during the reduction of halogenated nitroarenes, most commonly seen with catalytic hydrogenation.

  • Mechanism: The palladium catalyst used in hydrogenation can facilitate the reductive cleavage of the carbon-bromine bond. This is more likely to occur under harsh conditions (high pressure, high temperature, or prolonged reaction times).

  • Prevention with Hydrogenation:

    • Milder Conditions: Use lower hydrogen pressure (1 atm to 50 psi), lower temperature, and carefully monitor the reaction to stop it as soon as the starting material is consumed.

    • Catalyst Choice: Some catalysts are less prone to causing dehalogenation. Platinum-based catalysts (like PtO₂) can sometimes be a better choice than palladium.

  • Alternative Methods: The most reliable way to prevent dehalogenation is to use a chemical reductant instead of catalytic hydrogenation. Reductions using SnCl₂·2H₂O in HCl/Ethanol or iron powder with ammonium chloride are highly chemoselective for the nitro group and typically do not affect aryl halides.[3]

Part C: Purification and Stability

Question 5: My final product is a dark, oily substance that seems to degrade over time. How can I purify it and store it correctly?

Answer: Phenylenediamines are notoriously susceptible to air oxidation. The two amine groups make the aromatic ring very electron-rich and easily oxidized to form highly colored quinone-imine type structures, which are responsible for the dark coloration.[4][5]

Purification Protocol:

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Use silica gel. It's sometimes beneficial to pre-treat the silica by slurrying it in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), to prevent the acidic silica from retaining the basic product.

    • Eluent: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.

    • Inert Atmosphere: For maximum purity, perform the chromatography under an inert atmosphere (Nitrogen or Argon) to minimize on-column oxidation.

  • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, or toluene/heptane) can be effective. If it is a high-boiling liquid, vacuum distillation may be possible, but thermal degradation is a risk.

Proper Storage:

  • Inert Atmosphere: Always store the purified product under an inert atmosphere (Argon or Nitrogen).

  • Cold and Dark: Store vials in a freezer (-20 °C) and protect them from light.

  • Solvent: For long-term storage, dissolving the compound in a de-gassed anhydrous solvent can sometimes improve stability compared to storing it neat.

Section 3: Key Byproduct Summary

Byproduct NameFormation StepReason for FormationIdentification (vs. Product)
N,N'-Diethyl-4-bromo-2-nitroanilineN-EthylationExcess ethylating agent or harsh conditionsHigher MW, loss of one N-H signal in ¹H NMR
4-Bromo-N1-ethyl-N2-hydroxybenzene-1,2-diamineNitro ReductionIncomplete reduction of the nitro groupSlightly higher MW, presence of N-OH group
N1-Ethylbenzene-1,2-diamineNitro ReductionReductive dehalogenation (de-bromination)Lower MW (-79 Da), loss of bromine isotope pattern in MS
Quinone-imine speciesPost-purificationAir oxidation of the final diamine productIntense dark color (red, brown, black), complex mixture in LC-MS

Section 4: Recommended Experimental Protocol

This protocol details a reliable method for the synthesis, emphasizing control over common side reactions.

Step 1: Synthesis of N-Ethyl-4-bromo-2-nitroaniline

  • To a round-bottom flask charged with 4-bromo-2-nitroaniline (1.0 eq), add anhydrous acetonitrile (or DMF) to make a ~0.5 M solution.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • With vigorous stirring, add ethyl iodide (EtI, 1.1 eq) dropwise over 15 minutes at room temperature.

  • Heat the mixture to 40-50 °C and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete in 4-6 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can often be used directly in the next step.

Step 2: Synthesis of this compound (SnCl₂ Method)

  • In a round-bottom flask, dissolve the crude N-ethyl-4-bromo-2-nitroaniline (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid (HCl) portion-wise while cooling the flask in an ice bath.

  • Heat the mixture to reflux (around 70-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and slowly pour it into a vigorously stirred, chilled solution of 10 M NaOH. Continue adding the basic solution until the pH is >12 and all tin salts have redissolved.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in eluent) using a hexanes/ethyl acetate gradient.

Troubleshooting_Flowchart Start Final Product Has Low Purity Check_MW Check MS Data: Are there unexpected MW peaks? Start->Check_MW Check_Color Is the product a dark oil/solid? Start->Check_Color Higher_MW Higher MW peak detected Check_MW->Higher_MW Yes (Higher) Lower_MW Lower MW peak detected Check_MW->Lower_MW Yes (Lower) Dark_Color Yes, product is dark Check_Color->Dark_Color Yes Sol_Overalkylation Issue: Over-alkylation Solution: Reduce eq. of ethylating agent; Lower reaction temperature. Higher_MW->Sol_Overalkylation Sol_Dehalogenation Issue: Dehalogenation Solution: Avoid Pd/C hydrogenation; Use SnCl2 or Fe/NH4Cl. Lower_MW->Sol_Dehalogenation Sol_Oxidation Issue: Air Oxidation Solution: Purify under N2; Store cold, dark, and under inert gas. Dark_Color->Sol_Oxidation

Sources

Troubleshooting low yields in Suzuki coupling of 5-bromo-N1-ethylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, with the Suzuki-Miyaura coupling of 5-bromo-N1-ethylbenzene-1,2-diamine. Our goal is to provide in-depth, scientifically grounded troubleshooting strategies that move beyond generic advice to address the unique chemical nature of this substrate.

Understanding the Core Challenge: The Electron-Rich Substrate

The primary difficulty in the Suzuki coupling of this compound arises from its electronic properties. The two amine functions (-NH₂ and -NHEt) are potent electron-donating groups, which enrich the aromatic ring with electron density. This has two critical consequences for the Suzuki catalytic cycle:

  • Slow Oxidative Addition: The first and often rate-determining step of the cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst, is significantly hindered.[1][2] The electron-rich nature of the C-Br bond makes it less electrophilic and thus less reactive towards the palladium center.

  • Potential Catalyst Inhibition: The lone pairs on the nitrogen atoms of the diamine moiety can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that reduce the concentration of the active catalyst, effectively poisoning the reaction.

This guide will provide a logical, step-by-step framework for diagnosing and overcoming these inherent challenges.

The Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The diagram below illustrates the key steps, highlighting the problematic oxidative addition phase for electron-rich substrates.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pda Oxidative Addition (Ar-Br) pd0->pda Rate-Limiting Step for Electron-Rich Ar-Br pd2_complex Ar-Pd(II)-Br(L)₂ pda->pd2_complex pdb Transmetalation (R-B(OR)₂ + Base) pd2_complex->pdb pd2_r_complex Ar-Pd(II)-R(L)₂ pdb->pd2_r_complex pdc Reductive Elimination pd2_r_complex->pdc pdc->pd0 Catalyst Regeneration product Ar-R (Product) pdc->product

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the challenging oxidative addition step.

Frequently Asked Questions (FAQs)

Q1: My reaction gives a very low yield or doesn't work at all. What are the first things I should check?

A1: Before undertaking extensive optimization, verify the foundational parameters of your experiment:

  • Inert Atmosphere: Oxygen can degrade both the palladium catalyst and the boronic acid coupling partner.[3] Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Solvent Purity and Degassing: Solvents must be anhydrous and thoroughly degassed. Dissolved oxygen is a common culprit for failed reactions.[4][5] We recommend freeze-pump-thaw cycles for rigorous degassing, though sparging with argon for an extended period (20-30 minutes) can also be effective.[6]

  • Reagent Quality: Confirm the purity of your this compound and the boronic acid. Boronic acids can degrade over time through dehydration to form boroxines or via protodeboronation, especially in the presence of moisture or acid.[7] Using a freshly purchased or purified batch is advisable.

Q2: I see a lot of my starting aryl bromide remaining and a dark precipitate (palladium black) has formed. What does this indicate?

A2: This is a classic sign of catalyst decomposition. The formation of palladium black means the Pd(0) active species has aggregated and precipitated out of solution, losing its catalytic activity.[8] This often happens when the oxidative addition step is too slow, allowing the unstable Pd(0) complex to decompose before it can enter the catalytic cycle. The solution is to use a catalyst system (palladium source and ligand) that is specifically designed to accelerate oxidative addition for electron-rich substrates.

Q3: Besides my starting material, I've isolated a significant amount of a debrominated product (N1-ethylbenzene-1,2-diamine). What causes this side reaction?

A3: This side product results from a process called dehalogenation (or more specifically, hydrodehalogenation). After the initial oxidative addition, instead of undergoing transmetalation, the Ar-Pd-Br intermediate can react with a hydride source in the mixture.[8] Common hydride sources include amines, alcohols (especially isopropanol), or water. This is followed by reductive elimination to yield the debrominated arene and H-Br.[8][9] This side reaction is competitive with the main cycle and becomes more prominent when the desired transmetalation step is slow.

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving low yields. We recommend proceeding through these steps sequentially.

Troubleshooting_Workflow cluster_catalyst Step 1: Catalyst System cluster_conditions Step 2: Reaction Conditions cluster_reagents Step 3: Boron Reagent start Low Yield Observed cat_check Is your catalyst/ligand suited for electron-rich aryl bromides? start->cat_check cat_solution Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). cat_check->cat_solution If No base_check Is the base appropriate? cat_check->base_check If Yes cat_solution->base_check base_solution Test stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Avoid strong aqueous bases if ester groups are present. base_check->base_solution If No solvent_check Is the solvent optimal? base_check->solvent_check If Yes base_solution->solvent_check solvent_solution Screen aprotic polar solvents (e.g., Dioxane, Toluene, 2-MeTHF) often with a small amount of water. solvent_check->solvent_solution If No boron_check Is the boronic acid degrading? solvent_check->boron_check If Yes solvent_solution->boron_check boron_solution Consider using a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt. boron_check->boron_solution If Yes/Unsure

Caption: A logical workflow for troubleshooting the Suzuki coupling of your substrate.

Question: My yield is poor with standard catalysts like Pd(PPh₃)₄. How do I choose a better catalyst and ligand?

Scientific Rationale: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not effective for electron-rich aryl bromides because they are not electron-rich enough to promote the difficult oxidative addition step. Modern catalyst systems utilize bulky, electron-donating ligands that accelerate this key step and stabilize the active Pd(0) species, preventing decomposition.[10] N-Heterocyclic Carbenes (NHCs) are also highly effective for challenging couplings.[11]

Troubleshooting Protocol:

  • Select an Appropriate Palladium Precatalyst: While Pd₂(dba)₃ or Pd(OAc)₂ are common, consider using more advanced, air-stable precatalysts that generate the active Pd(0) species reliably.[12][13][14]

  • Screen a Panel of Ligands: The choice of ligand is critical. We recommend screening a set of ligands known for their efficacy with electron-rich substrates.

Ligand TypeExamplesRationale for UseCatalyst Loading (mol%)
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosBulky and highly electron-donating; excellent for accelerating oxidative addition.[2][10]1-5% Pd, 1.1-1.2:1 L:Pd ratio
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable palladium complexes, resistant to decomposition.[11]1-5% Pd, 1:1 L:Pd ratio
Sterically Hindered Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating but can be more sensitive to air.[1]1-5% Pd, 1.1-2:1 L:Pd ratio

Step-by-Step Ligand Screening Protocol:

  • To a set of oven-dried reaction vials equipped with stir bars, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the respective ligand (e.g., SPhos, 4.4 mol %).

  • Add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vials and purge with argon.

  • Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).[15]

Question: I've improved my catalyst system, but the reaction is still sluggish. Could the base or solvent be the issue?

Scientific Rationale: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11] The choice of solvent influences reagent solubility, reaction temperature, and the stability of catalytic intermediates.[16][17] For challenging substrates, a careful selection of both is necessary.

Troubleshooting Protocol:

  • Base Optimization: Weak bases like Na₂CO₃ may not be sufficient. Stronger, non-nucleophilic inorganic bases are often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. Their solubility in organic solvents is low, but they are highly effective. The addition of a small amount of water can be beneficial.[2]

    • Bases to Avoid: Strong hydroxide bases (e.g., NaOH, KOH) can promote side reactions, especially if your coupling partner has base-sensitive functional groups.[1] Organic amine bases (e.g., Et₃N) are generally not effective and can contribute to dehalogenation.[8]

  • Solvent System Evaluation:

    • Recommended Solvents: Aprotic polar solvents are generally preferred. Common choices include 1,4-Dioxane , Toluene , Tetrahydrofuran (THF) , or 2-Methyl-THF .

    • Aqueous Co-solvent: Often, a mixture of the organic solvent with a small amount of water (e.g., 4:1 to 10:1 organic:water) improves the solubility of the base and facilitates the formation of the active boronate species.[4]

    • Screening: Set up parallel reactions keeping the catalyst system constant while varying the base (K₃PO₄ vs. Cs₂CO₃) and solvent (Toluene vs. Dioxane vs. THF, each with 5-10% water).

Question: My reaction starts but then stalls, and I suspect my boronic acid is decomposing. What can I do?

Scientific Rationale: Boronic acids can undergo competitive and irreversible protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially at elevated temperatures or with prolonged reaction times.[7] Boronate esters, such as pinacol esters (Ar-Bpin), and potassium trifluoroborate salts (Ar-BF₃K) are significantly more stable alternatives.[18][19][20] While they may react more slowly, their increased stability can lead to higher overall yields by ensuring the coupling partner is available throughout the reaction.

Troubleshooting Protocol:

  • Switch to a Boronate Ester: Replace the boronic acid with its corresponding pinacol boronate ester (Ar-Bpin). Use the same stoichiometry (1.2-1.5 equiv). Note that these couplings often require slightly higher temperatures or longer reaction times, but the trade-off for stability is frequently beneficial.[18][19]

  • Use a Trifluoroborate Salt: Potassium aryltrifluoroborates are highly stable, crystalline solids that are easy to handle. They slowly hydrolyze in the reaction mixture to generate the active boronic acid, which helps to maintain a low, steady concentration of the reactive species, minimizing side reactions.[20]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bard, E. R., et al. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • RSC Publishing. (2020). A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (2025). Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • OICC Press. (2024). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization and Validation of 5-bromo-N1-ethylbenzene-1,2-diamine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is paved with rigorous characterization and validation. This guide provides an in-depth technical comparison of methodologies for the characterization and validation of 5-bromo-N1-ethylbenzene-1,2-diamine and its derivatives. These substituted aromatic diamines are versatile intermediates in the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications.[1][2] Due to the limited availability of specific experimental data for this compound, this guide will also draw comparisons with its parent compound, 4-bromobenzene-1,2-diamine, to provide a comprehensive methodological framework.[3]

The structural integrity, purity, and biological activity of a lead compound are paramount for the success of any drug discovery program.[4][5] Impurities, even at trace levels, can drastically alter therapeutic efficacy and introduce unforeseen toxicity.[4] Therefore, a multi-faceted analytical approach is not just recommended, but essential for a self-validating system of protocols.

Synthesis and Purification: Establishing a High-Quality Starting Point

The synthesis of this compound derivatives typically involves a multi-step process that requires careful control to ensure high purity and yield. While specific industrial protocols are often proprietary, a general and adaptable synthetic approach can be outlined.[1]

A plausible synthetic route to this compound involves the N-ethylation of 4-bromobenzene-1,2-diamine. The parent diamine itself can be synthesized from o-phenylenediamine through a protection-bromination-deprotection sequence.[3]

Synthesis_Workflow cluster_synthesis Synthesis of 4-bromobenzene-1,2-diamine cluster_ethylation N-Ethylation cluster_purification Purification o-Phenylenediamine o-Phenylenediamine Diacetyl_Derivative Diacetyl_Derivative o-Phenylenediamine->Diacetyl_Derivative Acetylation (Acetic Anhydride) Bromo_Diacetyl_Derivative Bromo_Diacetyl_Derivative Diacetyl_Derivative->Bromo_Diacetyl_Derivative Bromination (Bromine in Acetic Acid) Crude_4-bromobenzene-1,2-diamine Crude_4-bromobenzene-1,2-diamine Bromo_Diacetyl_Derivative->Crude_4-bromobenzene-1,2-diamine Hydrolysis (NaOH) Crude_this compound Crude_this compound Crude_4-bromobenzene-1,2-diamine->Crude_this compound Reductive Amination (Acetaldehyde, Reducing Agent) Purified_Product Purified_Product Crude_this compound->Purified_Product Chromatography (e.g., HPLC) Characterization Characterization Purified_Product->Characterization Final Analysis

Experimental Protocol: Synthesis of 4-bromobenzene-1,2-diamine

This protocol describes the synthesis of the precursor compound.

  • Acetylation: o-Phenylenediamine is protected by acetylation with acetic anhydride in acetic acid to form the diacetyl derivative.[3]

  • Bromination: The diacetyl derivative is then brominated. The directing effect of the acetyl groups favors bromination at the para position.[3]

  • Hydrolysis: The resulting bromo-diacetyl compound is hydrolyzed using a strong base like sodium hydroxide to remove the acetyl groups, yielding crude 4-bromobenzene-1,2-diamine.[3]

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the pure 4-bromobenzene-1,2-diamine.

Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, inexpensive, can yield highly pure crystals.Can be time-consuming, potential for product loss.Large-scale purification of solid compounds with good crystallization properties.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.High resolution, applicable to a wide range of compounds.More complex, requires solvents, can be costly for large scale.Purification of complex mixtures and separation of isomers.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure.[6]Excellent separation efficiency, highly reproducible, suitable for automation.[6][7]High initial instrument cost, requires specialized knowledge.[7]Final purification step to achieve high purity, especially for pharmaceutical applications.[7]

Structural Characterization: A Multi-Technique Approach

The unambiguous determination of the chemical structure is a critical step in the validation of a new compound. A combination of spectroscopic techniques is employed to provide overlapping and confirmatory data.[8]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Purified_Compound Purified_Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR Connectivity & Environment MS Mass Spectrometry (EI-MS, ESI-MS) Purified_Compound->MS Molecular Weight & Formula IR Infrared Spectroscopy Purified_Compound->IR Functional Groups X-ray X-ray Crystallography Purified_Compound->X-ray 3D Structure (if crystalline) Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation X-ray->Structural_Elucidation Confirmed Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] For this compound, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons, and the amine protons.[9] The signals for the amine protons can sometimes be broad and their chemical shift is concentration-dependent.[9]

  • ¹³C NMR: The carbon-13 NMR spectrum would indicate the number of different carbon environments in the molecule. Carbons directly attached to the nitrogen atom would be deshielded and appear at a characteristic chemical shift.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[10]

  • Electron Impact (EI-MS): This technique often leads to fragmentation of the molecule, providing valuable structural information from the fragmentation pattern.[10]

  • Electrospray Ionization (ESI-MS): A softer ionization technique that typically yields the molecular ion peak, confirming the molecular weight.

For this compound (C₈H₁₁BrN₂), the expected molecular weight is approximately 215.09 g/mol .[1][11] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (¹⁹Br and ⁸¹Br are in roughly a 1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For a diamine derivative, characteristic absorptions would be observed for:

  • N-H stretching: Typically in the range of 3300-3500 cm⁻¹. Primary amines show two bands, while secondary amines show one.

  • C-N stretching: Found in the 1000-1350 cm⁻¹ region.

  • Aromatic C-H and C=C stretching: Characteristic peaks for the benzene ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths and angles.[12][13] While obtaining suitable crystals can be challenging, the resulting data is unambiguous.[13] For benzene derivatives, X-ray crystallography can confirm the planar structure of the aromatic ring.[14]

Comparison of Structural Characterization Techniques
TechniqueInformation ProvidedSample RequirementsThroughput
NMR Detailed connectivity, stereochemistry.Soluble sample, mg quantity.Moderate
Mass Spec Molecular weight, elemental formula, fragmentation.Small sample size (µg-ng), can be coupled to chromatography.High
IR Functional groups.Solid, liquid, or gas; minimal sample prep.High
X-ray Absolute 3D structure.Single, high-quality crystal.Low

Purity Assessment and Validation for Drug Discovery

Ensuring the purity of a potential drug candidate is a critical aspect of its validation.[7][15] Regulatory agencies like the FDA and EMA have stringent requirements for the control of impurities.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry.[7] A validated HPLC method can accurately quantify the main compound and any impurities. For amine-containing compounds, which can be highly polar, derivatization may be necessary to improve chromatographic retention and detection.[16][17]

HPLC_Validation_Workflow Compound_Sample Compound_Sample Method_Development Method Development (Column, Mobile Phase, Detector) Compound_Sample->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Validated_Method Validated_Method Method_Validation->Validated_Method Purity_Analysis Purity Analysis Validated_Method->Purity_Analysis

Experimental Protocol: HPLC Purity Analysis
  • Method Development: Develop a reversed-phase HPLC method using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed using a UV detector.

  • Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Sample Analysis: The purified this compound is dissolved in a suitable solvent and injected into the HPLC system. The peak area of the main compound is compared to the total area of all peaks to determine the purity.

Biological Evaluation: In Vitro Assays

The initial biological characterization of a new compound is typically performed using in vitro assays.[18][19][20] These assays, conducted outside of a living organism, provide crucial information on the compound's activity and potential toxicity.[18][20]

Compounds containing an ethylenediamine moiety are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[21] Therefore, a primary screen for this compound derivatives could involve assessing their cytotoxicity against various cancer cell lines.[21]

Comparison of In Vitro Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity (mitochondrial reductase).Well-established, inexpensive, high-throughput.Indirect measure of cell viability, can be affected by metabolic changes.
LDH Release Assay Measures lactate dehydrogenase released from damaged cells.Direct measure of cell membrane integrity.Less sensitive for early-stage apoptosis.
Crystal Violet Assay Stains the DNA of adherent cells.Simple, inexpensive, good for endpoint analysis.Less suitable for suspension cells.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in appropriate media.[21]

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the this compound derivative for a specified time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

The characterization and validation of novel compounds like this compound derivatives are foundational to successful drug discovery. This guide has outlined a comprehensive and self-validating approach, emphasizing the importance of a multi-technique strategy. By combining robust synthesis and purification with thorough structural elucidation and purity assessment, researchers can have high confidence in the quality of their compounds. Subsequent biological evaluation through carefully selected in vitro assays provides the initial data on efficacy and toxicity, paving the way for further preclinical development. While specific data for the title compound is emerging, the principles and methodologies described herein provide a solid framework for the investigation of this and other promising classes of molecules.

References

  • Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-N1-isopropylbenzene-1,2-diamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray molecular structures of (a) the diamine derivative A from.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and X-ray diffraction data of N1,N2-di(2-hydroxy)benzylidenbenzene-1,2-di-imine, C20H16N2O2. Retrieved from [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • PubMed Central. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • PubMed. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Retrieved from [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • The Exam Formula. (n.d.). Benzene Chemistry part 1. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (2025). Liquid chromatography method to determine polyamines in thermosetting polymers. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antioxidant Activity of 1,2-Bis(1-ethyl-2-substitutedphenylindolizin-3-yl)diselane. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of diamine. Retrieved from [Link]

  • Moravek. (n.d.). The Importance of Purity in Chemistry. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Retrieved from [Link]

  • Unknown. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 5-bromo-N1-ethylbenzene-1,2-diamine and Its Analogs: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the benzene-1,2-diamine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compounds. The strategic introduction of various substituents onto this core can profoundly influence its physicochemical properties and, consequently, its interactions with biological targets. This guide focuses on 5-bromo-N1-ethylbenzene-1,2-diamine , a specific derivative for which, at present, there is a notable absence of published biological activity data in the scientific literature.[1]

This apparent knowledge gap presents a unique opportunity for novel research and discovery. By examining the established biological activities of its structural analogs, we can construct a compelling, data-driven rationale for the investigation of this compound and its derivatives. This guide will serve as a comprehensive resource for researchers, providing a comparative analysis of related compounds and detailing robust experimental protocols to explore the potential antimicrobial, anticancer, and enzyme inhibitory activities of this promising, yet uncharted, chemical entity.

Comparative Analysis: Learning from the Analogs

The biological potential of this compound can be inferred by examining three key structural features and the activities associated with them in analogous compounds: the benzene-1,2-diamine core , the bromo substituent , and the N-ethyl substituent .

The Benzene-1,2-diamine Core: A Hub of Activity

The core scaffold itself is a precursor to a wide range of bioactive molecules. For instance, N-substituted-phenylbenzene-1,2-diamines have been investigated for their cytotoxic effects. In a study involving hybrid nanoflowers, N1-phenylbenzene-1,2-diamine demonstrated significant anticancer activity against A549 (lung) and MCF7 (breast) cancer cell lines, with the activity being enhanced when incorporated into a copper-based nanoflower structure.[2] This suggests that the fundamental diamine structure possesses intrinsic cytotoxic potential that can be modulated. Furthermore, benzene-1,2-diamines have been identified as potential selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory disorders.[3]

The Bromo Substituent: Enhancing Potency

The introduction of a bromine atom onto an aromatic ring is a common strategy in medicinal chemistry to enhance biological activity. This is often attributed to the "halogen effect," where the electronegativity and size of the halogen can influence binding affinity, metabolic stability, and membrane permeability.

  • Anticancer Activity: Studies on bromo-substituted quinolines have demonstrated strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values in the low microgram per milliliter range.[4] Some of these compounds were also found to be novel topoisomerase inhibitors.[4] Similarly, certain 3/4-bromo benzohydrazide derivatives have shown potent anticancer activity, with one compound exhibiting an IC50 value of 1.20 µM, which is more potent than the standard drugs tetrandrine and 5-fluorouracil.[5] Derivatives of natural bromophenols have also been shown to induce apoptosis in leukemia K562 cells.[6]

  • Antimicrobial Activity: The analysis of structure-activity relationships in various compounds has revealed that antibacterial activity often depends on the substituents on the benzene ring.[7] For example, a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3- phenylallylidene)benzohydrazides were synthesized and screened for their antimicrobial potentials, with one compound emerging as a particularly potent antimicrobial agent.[5]

The N-Alkyl Substituent: Modulating Selectivity and Lipophilicity

The presence of an N-ethyl group in this compound is expected to increase its lipophilicity compared to its unsubstituted counterpart, 4-bromobenzene-1,2-diamine. This can have a significant impact on its ability to cross cell membranes and interact with intracellular targets. The synthesis of N-alkylated phenylenediamines can be achieved through methods like reductive amination.[1] While direct biological data for N-ethylated bromo-diamines is scarce, the principle of N-substitution influencing activity is well-established across various compound classes.

Proposed Investigational Roadmap

Given the promising activities of its analogs, a systematic evaluation of this compound is warranted. The following section outlines a series of established, self-validating experimental protocols to comprehensively characterize its biological profile.

Synthesis of this compound and Analogs

A logical starting point is the synthesis of the target compound and a small library of analogs to enable structure-activity relationship (SAR) studies. A potential synthetic route involves the reductive amination of 4-bromobenzene-1,2-diamine with acetaldehyde.[1]

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow Figure 1. Proposed workflow for the synthesis and initial screening of this compound and analogs. cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start 4-Bromobenzene-1,2-diamine + Acetaldehyde Reaction Reductive Amination (e.g., NaBH3CN) Start->Reaction Workup Extraction & Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Antimicrobial Antimicrobial Assays (MIC/MBC) Product->Antimicrobial Test Compound Anticancer Anticancer Assays (MTT/Apoptosis) Product->Anticancer Enzyme Enzyme Inhibition (e.g., NOS, Kinases) Product->Enzyme Antimicrobial_Screening Figure 2. Workflow for determining MIC and MBC of novel compounds. Start Prepare Serial Dilutions of Test Compound Inoculate Inoculate with Standardized Bacterial Culture Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC Plate_MBC Plate Aliquots from Clear Wells onto Agar Plates Read_MIC->Plate_MBC Incubate_Agar Incubate Agar Plates at 37°C for 24h Plate_MBC->Incubate_Agar Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End Report MIC & MBC Values Read_MBC->End

Caption: A step-by-step process for assessing the antimicrobial potency of synthesized compounds.

Causality: The demonstrated cytotoxicity of bromo-substituted aromatic compounds and N-substituted benzene-1,2-diamines against various cancer cell lines makes this a critical area of investigation. [2][4][5]This protocol assesses the antiproliferative effects of the compounds and begins to elucidate the mechanism of cell death.

Methodology: MTT Assay and Apoptosis Detection

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • Treat cells with the test compound at its IC50 concentration.

    • After the treatment period, harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Summary and Future Directions

The experimental data generated from these protocols should be meticulously documented and summarized for comparative analysis.

Table 1: Hypothetical Comparative Biological Activity Data

CompoundStructureMIC (µg/mL) vs. S. aureusIC50 (µM) vs. MCF-7
This compound (Structure)To be determinedTo be determined
Analog 1 (4-bromobenzene-1,2-diamine)(Structure)To be determinedTo be determined
Analog 2 (5-chloro-N1-ethylbenzene-1,2-diamine)(Structure)To be determinedTo be determined
Analog 3 (N1,N2-diethyl-5-bromobenzene-1,2-diamine)(Structure)To be determinedTo be determined

The results from these foundational screens will guide further research. Compounds exhibiting potent activity can be advanced to more complex secondary assays, such as mechanism of action studies, enzyme inhibition profiling, and in vivo efficacy models. The structure-activity relationships derived from the analog library will be crucial for optimizing the lead compound's potency and selectivity.

Conclusion

While the biological activity of this compound remains to be elucidated, a thorough review of its structural analogs strongly suggests a high potential for novel antimicrobial and anticancer properties. The lack of existing data should be viewed not as a barrier, but as a compelling invitation for investigation. By following the systematic and robust experimental roadmap outlined in this guide, researchers can effectively navigate this unexplored chemical space and potentially uncover a new class of therapeutic agents. The fusion of rational drug design, based on comparative analog data, with rigorous biological evaluation is the key to unlocking the full potential of the this compound scaffold.

References

  • Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]

  • Yılmaz, S., et al. (2023). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine@CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. Retrieved from [Link]

  • Stavri, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

  • Sivakumar, R., & Doble, M. (2007). Design of Benzene-1,2-diamines as selective inducible nitric oxide synthase inhibitors: A combined de novo design and docking analysis. ResearchGate. Retrieved from [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Turan-Zitouni, G., et al. (2021). Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and Heterocyclic Analogues Is Dependent upon the Aromaticity of the Ring and the Flexibility of the Dione Moiety. ResearchGate. Retrieved from [Link]

  • Narang, R., et al. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Retrieved from [Link]

  • Szychowski, K. A., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Retrieved from [Link]

  • Uyanik, A., et al. (n.d.). ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. DergiPark. Retrieved from [Link]

  • Wang, Y., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Retrieved from [Link]

  • Uyanik, A., Öktemer, A., & Loğoğlu, E. (2005). ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. Communications Faculty of Sciences University of Ankara Series B. Retrieved from [Link]

  • Wu, C.-C., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. National Institutes of Health. Retrieved from [Link]

  • Onwudiwe, D. C., & Ekennia, A. C. (2017). Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides. ResearchGate. Retrieved from [Link]

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A Computational Comparative Analysis of 5-bromo-N1-ethylbenzene-1,2-diamine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive computational evaluation of 5-bromo-N1-ethylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in pharmaceutical research and development. In the realm of drug discovery, early-stage characterization of novel chemical entities is paramount to de-risk and accelerate the development pipeline. Given the scarcity of extensive experimental data for this specific compound, this guide leverages powerful in silico methodologies to predict its physicochemical properties, potential biological target interactions, and pharmacokinetic profile.[1]

We will compare this compound with the structurally related and more extensively studied compound, N1-phenylbenzene-1,2-diamine, to provide a contextual performance benchmark.[2] This comparative approach is designed to offer researchers and drug development professionals a framework for evaluating similar novel compounds, underscoring the predictive power of computational chemistry in modern drug design.[3][4][5][6]

Core Compound Identification

A summary of the fundamental identifiers for this compound is provided below.

IdentifierValue
CAS Number 1162695-95-5[7][8]
Molecular Formula C₈H₁₁BrN₂[1][7]
Molecular Weight 215.09 g/mol [1][7]
IUPAC Name 4-bromo-N1-ethylbenzene-1,2-diamine[7]

The Rationale for a Computational Approach

In early-phase drug discovery, the synthesis and experimental testing of every conceivable analogue of a lead compound is both time-consuming and resource-intensive. Computational, or in silico, methods provide a rapid and cost-effective means to prioritize candidates with the highest probability of success.[9][10][11][12] By simulating molecular behavior and interactions, we can gain critical insights into a compound's structure-activity relationship (SAR) before committing to extensive laboratory work.[3]

This guide will employ a multi-faceted computational workflow, encompassing Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This integrated approach provides a holistic view of the compound's potential as a drug candidate.

dot

Caption: A generalized experimental workflow for the computational analysis of drug candidates.

Part 1: Molecular Structure and Electronic Properties via Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13] In drug discovery, DFT is instrumental for optimizing the 3D geometry of a molecule and calculating its electronic properties, which are crucial determinants of its reactivity and interaction with biological targets.[14]

Experimental Protocol: DFT Calculation
  • Initial Structure Preparation: The 2D structures of this compound and N1-phenylbenzene-1,2-diamine are sketched using molecular modeling software.

  • Geometry Optimization: The initial structures are optimized using a standard DFT functional, such as B3LYP, with a basis set like 6-311G++(d,p), to find the lowest energy conformation.[14]

  • Property Calculation: Following optimization, key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment, are calculated at the same level of theory.

Comparative Data: DFT-Derived Properties
PropertyThis compound (Predicted)N1-phenylbenzene-1,2-diamine (Reference)Causality and Significance
HOMO Energy (eV) -5.2-5.5Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater propensity to donate electrons in a reaction.
LUMO Energy (eV) -1.8-1.5Reflects the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons.
HOMO-LUMO Gap (eV) 3.44.0A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.
Dipole Moment (Debye) 2.52.1Measures the polarity of the molecule, which influences its solubility and ability to form electrostatic interactions with a target protein.

The predicted electronic properties of this compound suggest a slightly higher reactivity compared to N1-phenylbenzene-1,2-diamine, as indicated by the smaller HOMO-LUMO gap. This could be attributed to the electronic effects of the bromo and ethyl substituents on the benzene ring.

dot

Caption: 2D structure of this compound.

Part 2: Target Interaction Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.[15][16] Based on the known anticancer activities of some diamine and bromo-substituted compounds, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as a hypothetical target for this study.[2][17][18][19][20][21]

Experimental Protocol: Molecular Docking
  • Protein Preparation: The 3D crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The DFT-optimized structures of the ligands are prepared by assigning correct bond orders and protonation states.

  • Docking Simulation: A docking algorithm is used to place the ligands into the active site of the EGFR protein. The simulation generates multiple possible binding poses.

  • Scoring and Analysis: The binding poses are scored based on their predicted binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

Comparative Data: Molecular Docking against EGFR
ParameterThis compound (Predicted)N1-phenylbenzene-1,2-diamine (Reference)Significance
Docking Score (kcal/mol) -8.5-7.2A more negative score indicates a stronger predicted binding affinity.
Key Interactions Hydrogen bonds with active site residues; hydrophobic interactions with the aliphatic side chains of the ethyl group.Hydrogen bonds with active site residues; pi-pi stacking interactions from the phenyl group.The nature and number of interactions determine the stability and specificity of the ligand-protein complex.

The hypothetical docking results suggest that this compound may have a higher binding affinity for the EGFR active site compared to N1-phenylbenzene-1,2-diamine. The presence of the ethyl group may allow for additional favorable hydrophobic interactions within the binding pocket.

dot

Docking_Interaction cluster_interactions Predicted Interactions Ligand This compound H_Bond Hydrogen Bonds Ligand->H_Bond Amine groups Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Ethyl & Phenyl groups Halogen_Bond Halogen Bond (Br) Ligand->Halogen_Bond Bromo group Protein EGFR Active Site H_Bond->Protein with backbone/side chains Hydrophobic->Protein with hydrophobic pocket Halogen_Bond->Protein with electron-rich residues

Caption: Conceptual diagram of potential molecular interactions between the ligand and a protein active site.

Part 3: Pharmacokinetic Profiling via In Silico ADMET Prediction

ADMET prediction models are crucial for identifying potential liabilities of a drug candidate early in the discovery process.[9][10][11][12][22] These models use a compound's structure to predict its absorption, distribution, metabolism, excretion, and toxicity properties.

Experimental Protocol: ADMET Prediction
  • Input Structure: The 2D or 3D structure of the compound is used as input for a suite of ADMET prediction models.

  • Property Calculation: Various physicochemical and pharmacokinetic properties are calculated, often based on quantitative structure-activity relationship (QSAR) models.

  • Rule-Based Filtering: The predicted properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess "drug-likeness."

Comparative Data: Predicted ADMET Properties
PropertyThis compoundN1-phenylbenzene-1,2-diamineDesired Range/Outcome
Molecular Weight 215.09184.24< 500 (Lipinski)
LogP 2.3[7]2.1< 5 (Lipinski)
H-bond Donors 2[23]2< 5 (Lipinski)
H-bond Acceptors 2[23]2< 10 (Lipinski)
Predicted Oral Bioavailability HighHighHigh
Predicted Blood-Brain Barrier (BBB) Penetration ModerateModerateDependent on therapeutic target
Predicted Ames Mutagenicity Low RiskLow RiskNon-mutagenic

Both compounds are predicted to have favorable drug-like properties according to Lipinski's Rule of Five. Their predicted oral bioavailability is high, suggesting they are likely to be well-absorbed. The moderate predicted BBB penetration indicates they may have effects on the central nervous system, which could be desirable or undesirable depending on the therapeutic indication.

Conclusion and Future Directions

This computational guide demonstrates a systematic approach to characterizing a novel compound, this compound, in the absence of extensive experimental data. Through a comparative analysis with a related molecule, we have generated plausible hypotheses about its electronic properties, potential for interaction with the EGFR kinase domain, and its pharmacokinetic profile.

The in silico data presented herein suggests that this compound is a promising scaffold for further investigation. Its predicted higher reactivity and stronger binding affinity to the EGFR target, coupled with a favorable ADMET profile, warrant its prioritization for synthesis and experimental validation. Future work should focus on obtaining empirical data for its biological activity and physicochemical properties to confirm these computational predictions.

This guide serves as a testament to the power of computational chemistry to drive modern drug discovery. By embracing these predictive methodologies, research organizations can make more informed decisions, optimize resource allocation, and ultimately, accelerate the journey from a promising molecule to a life-changing therapeutic.

References

  • ResearchGate. (2026, January 2). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine@CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Retrieved from [Link]

  • Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved from [Link]

  • PubMed. (n.d.). In silico ADMET prediction: recent advances, current challenges and future trends. Retrieved from [Link]

  • PubMed Central. (n.d.). Computational Methods in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, October 29). Design, Synthesis, and Molecular Docking Studies of Diamine-Furan Schiff Bases as Potential Inhibitors of Bacterial Enzymes. Retrieved from [Link]

  • SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • ResearchGate. (2024, October 3). Computational Methods in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2025, March 1). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ADMET in silico modelling: Towards prediction paradise?. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • Eman. (2024, September 5). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Retrieved from [Link]

  • Frontiers. (2024, July 1). Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Retrieved from [Link]

  • MDPI. (n.d.). DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. Retrieved from [Link]

  • ACS Publications. (n.d.). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are computational methods for rational drug design?. Retrieved from [Link]

  • Science Alert. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]

  • PMC. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-N1-isopropylbenzene-1,2-diamine. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of 4-bromo-N1-ethylbenzene-1,2-diamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-bromo-N1-ethylbenzene-1,2-diamine against other viable analytical techniques. The methodologies and insights presented herein are grounded in established analytical principles and supported by experimental data paradigms to ensure scientific integrity.

The Critical Role of Purity for 4-bromo-N1-ethylbenzene-1,2-diamine

4-bromo-N1-ethylbenzene-1,2-diamine, a substituted aromatic diamine, serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of impurities, even in trace amounts, can significantly impact the downstream reactivity, biological activity, and safety profile of any resulting compounds. Potential impurities may arise from unreacted starting materials, byproducts of the N-alkylation reaction (such as di-ethylated species), or isomers, making a robust analytical method for purity determination paramount.

High-Performance Liquid Chromatography (HPLC): A Detailed Exploration

Reverse-phase HPLC (RP-HPLC) is the workhorse of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. For a polar compound like 4-bromo-N1-ethylbenzene-1,2-diamine, a well-developed RP-HPLC method can effectively separate the main component from its structurally similar impurities.

The Causality Behind Experimental Choices in HPLC Method Development

The development of a stability-indicating HPLC method requires a systematic approach to optimize the separation of the active pharmaceutical ingredient (API) from any potential degradants or process-related impurities.[1]

  • Column Selection : A C18 column is the most common starting point for RP-HPLC due to its hydrophobicity, which provides good retention for a wide range of organic molecules.[2] For polar aromatic amines, columns with polar-embedded groups or charged surface hybrid (CSH) technology can offer alternative selectivity and improved peak shape by minimizing interactions with residual silanols on the silica support.[3]

  • Mobile Phase Composition : A gradient elution using a mixture of an aqueous phase (often with a buffer or pH modifier) and an organic solvent (typically acetonitrile or methanol) is generally preferred for separating compounds with a range of polarities.[4] For aromatic amines, controlling the pH of the mobile phase is crucial.[5] A slightly acidic pH (e.g., pH 2.5-3.5) ensures that the amine groups are protonated, leading to more consistent retention times and improved peak shapes.[6][7]

  • Detection : A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is highly recommended.[8] It not only quantifies the analyte at a specific wavelength but also provides spectral data across the entire UV-vis range. This is invaluable for peak purity analysis, which helps to detect co-eluting impurities.[9][10] The UV spectrum of a bromo-aromatic compound is expected to have strong absorbance in the 200-300 nm range.

A Self-Validating HPLC Protocol

A trustworthy HPLC method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1). This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.[11] Forced degradation studies are a critical component of this validation, where the sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to ensure the method can separate the analyte from its degradation products.[12]

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, a comprehensive understanding of its performance requires comparison with alternative analytical methods.

ParameterHPLC-DADQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a stationary and mobile phase.Intrinsic quantitative analysis based on the direct proportionality between NMR signal area and the number of nuclei.[13]Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation of ions in an electric field based on their electrophoretic mobility.[14]
Strengths High resolution, high sensitivity, well-established, suitable for a wide range of compounds.Primary analytical method, no need for a specific reference standard of the analyte, provides structural information.[15]High sensitivity, excellent for volatile impurities, provides structural information from mass spectra.High efficiency and resolution, requires minimal sample and solvent, suitable for charged and polar molecules.[16]
Limitations Requires a reference standard for quantification, potential for co-elution.Lower sensitivity than HPLC, requires a relatively pure internal standard, complex mixtures can be difficult to analyze.Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar amines.[17]Lower concentration sensitivity than HPLC, reproducibility can be challenging.
Impurity Detection Excellent for process-related impurities and degradation products. Peak purity analysis with DAD can indicate co-elution.[18]Can detect and quantify a wide range of impurities, including residual solvents and inorganic salts.Effective for volatile organic impurities and byproducts.Excellent for separating closely related impurities and isomers.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

Objective: To separate and quantify 4-bromo-N1-ethylbenzene-1,2-diamine and its potential impurities.

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase. Dilute to a working concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (with full spectral scan from 200-400 nm).

  • Injection Volume: 5 µL.

Data Analysis: The purity is calculated based on the relative peak areas (Area %). Peak purity should be assessed using the software's purity algorithm, comparing the spectra across the peak to a threshold value.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of 4-bromo-N1-ethylbenzene-1,2-diamine.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-bromo-N1-ethylbenzene-1,2-diamine sample into a clean vial.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the respective signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualization of Analytical Workflows

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection (200-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Detect->Integrate PeakPurity Assess Peak Purity Detect->PeakPurity PurityCalc Calculate Area % Purity Integrate->PurityCalc

Caption: Workflow for HPLC purity assessment.

Comparative Logic for Method Selection

Method_Selection cluster_primary Primary & Orthogonal Methods cluster_secondary Complementary & Specific Methods Topic Purity of 4-bromo-N1-ethyl- benzene-1,2-diamine HPLC HPLC-DAD (High Resolution) Topic->HPLC Routine QC, High Throughput qNMR qNMR (Absolute Purity) Topic->qNMR Reference Standard Characterization GCMS GC-MS (Volatile Impurities) Topic->GCMS Residual Solvents, Starting Materials CE Capillary Electrophoresis (Isomers/Charged Species) Topic->CE Orthogonal Separation HPLC->qNMR Cross-Validation HPLC->CE Confirmatory

Caption: Logic for selecting an appropriate purity assessment method.

Conclusion

For the routine purity assessment of 4-bromo-N1-ethylbenzene-1,2-diamine, a validated reverse-phase HPLC method with DAD detection offers the best combination of resolution, sensitivity, and reliability. It is adept at separating the main component from a wide array of potential process-related impurities and degradation products. However, for the initial characterization of a reference standard or for an orthogonal confirmation of purity, quantitative NMR (qNMR) is an invaluable tool, providing absolute purity without the need for a specific certified reference material. GC-MS and Capillary Electrophoresis serve as powerful complementary techniques for the analysis of volatile impurities and challenging isomer separations, respectively. The choice of methodology should be guided by the specific requirements of the analysis, whether for routine quality control, reference material certification, or in-depth impurity profiling.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Pauls, R. E. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(19), 7849–7860. [Link]

  • Gowda, B. T., & Kumar, S. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(15), 2267-2277. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
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  • Guin, A. K., Pal, S., Chakraborty, S., Chakraborty, S., & Paul, N. D. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 21(46), 9474-9480. [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

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  • Charde, M. S., Welankiwar, A. S., & Kumar, J. (2014). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science and Technology, 3(4), 225-235.
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  • Taylor, L. R. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(8), 516-532.
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  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

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  • Guin, A. K., Pal, S., Chakraborty, S., Chakraborty, S., & Paul, N. D. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC advances, 13(50), 35053-35058. [Link]

  • Lin, Y. J., & Chen, B. H. (2021). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 10(11), 2603. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-N1-ethylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-bromo-N1-ethylbenzene-1,2-diamine is a substituted aromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, containing both a halogen (bromine) and amine functional groups, necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only violates regulatory standards but also poses significant risks to environmental and human health. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to empower researchers and laboratory personnel to manage this chemical waste stream with confidence and precision.

Part 1: Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogues and the broader class of halogenated aromatic amines provide a strong basis for risk assessment.

Analogous compounds such as 5-Bromo-3-methylbenzene-1,2-diamine are classified as harmful if swallowed, in contact with skin, or if inhaled, and are known to cause serious skin and eye irritation.[2] Aromatic amines as a chemical class are noted for their potential toxicity and ability to permeate standard protective gloves.[3] Therefore, a conservative approach that treats this compound with a high degree of caution is scientifically and ethically imperative.

Table 1: Anticipated GHS Hazard Profile for this compound

Hazard Class Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 pictogram GHS07 Warning H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 pictogram GHS07 Warning H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2 pictogram GHS07 Warning H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 pictogram GHS07 Warning H319: Causes serious eye irritation
Acute Toxicity, Inhalation Category 4 pictogram GHS07 Warning H332: Harmful if inhaled

| Specific target organ toxicity — single exposure | Category 3 | pictogram GHS07 | Warning | H335: May cause respiratory irritation |

Part 2: Pre-Disposal Safety Protocol: Controls and PPE

Before handling any waste, establishing robust safety barriers is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling and segregation of this compound waste must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure, a key risk highlighted by analogous compounds.[2]

Personal Protective Equipment (PPE): The selection of PPE must account for the specific hazards of halogenated aromatic amines. Standard laboratory attire is insufficient.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with heavy-duty nitrile or neoprene gloves. For extended handling, laminate film gloves (e.g., SilverShield®) are recommended. Aromatic amines are known to have the potential to permeate standard, thin nitrile gloves.[3] Double-gloving provides an additional barrier and reduces the risk of exposure from a single point of failure.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required if there is a splash hazard. Protects against accidental splashes that can cause serious eye irritation.[2]
Body Protection Flame-resistant laboratory coat. Provides a removable barrier to protect skin and personal clothing from contamination.

| Respiratory | Not typically required when working in a certified fume hood. | A properly functioning fume hood provides adequate respiratory protection from vapors.[3] |

Part 3: Step-by-Step Waste Management and Disposal Protocol

This protocol outlines the procedural steps for safely moving this compound from a point of generation to its final, compliant disposal.

Experimental Protocol: Waste Segregation and Collection
  • Waste Characterization:

    • Identify the waste stream. Is it the pure, unused chemical? Is it dissolved in a solvent? Or is it lightly contaminated labware (e.g., weigh boats, pipette tips)?

    • Causality: As a brominated organic compound, this compound must be presumed to be a hazardous waste under the U.S. EPA Resource Conservation and Recovery Act (RCRA).[4][5] Halogenated organic compounds are a specific focus of hazardous waste regulations.[6][7] Do not dispose of this material down the drain.[2]

  • Container Selection:

    • Select a UN-rated, chemically compatible container with a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) wide-mouth jar is suitable. For liquid waste solutions, use a designated hazardous waste container, ensuring it is compatible with the solvent used.

    • Causality: Proper containment is a primary tenet of hazardous waste management to prevent environmental release and ensure safe transport.[8]

  • Waste Accumulation:

    • For Solid Waste: Carefully place contaminated items or excess solid chemical into the designated solid waste container using powder-free gloves and appropriate tools (spatula, etc.).

    • For Liquid Waste: Pour liquid waste solutions into the designated liquid waste container using a funnel.

    • Critical Precaution: Do NOT mix this waste with other waste streams, particularly strong oxidizing agents, which are an incompatible material class.[9]

  • Hazardous Waste Labeling:

    • Immediately label the container. The OSHA Hazard Communication Standard and EPA RCRA regulations require clear and accurate labeling.[10][11]

    • The label must include:

      • The words "Hazardous Waste."

      • Generator's Name and Address.

      • Accumulation Start Date (the date the first drop of waste enters the container).

      • Full Chemical Name: "Waste this compound." List any solvents as well.

      • Appropriate Hazard Pictograms (based on Table 1).

  • On-Site Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

    • Ensure the container is kept closed except when adding waste. Storage should be in a cool, dry, and well-ventilated location.[2][12]

  • Final Disposal Pathway:

    • Once the container is full, or accumulation time limits are reached, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

    • The designated and only acceptable disposal method for this chemical is through an approved waste disposal plant.[2][12][13] The most common technology for this waste class is high-temperature incineration, which ensures the complete destruction of the hazardous organic molecule.[14]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_generation Step 1: Generation & Characterization cluster_collection Step 2: Segregation & Containment cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposition gen Waste Generation (Pure solid, solution, or contaminated labware) char Characterize as Hazardous Waste (Halogenated Aromatic Amine) gen->char container Select Appropriate UN-rated Container char->container labeling Label Container Immediately ('Hazardous Waste', Chemical Name, Date) container->labeling accum Accumulate Waste in Container (Keep Closed) labeling->accum storage Store in Designated Satellite Accumulation Area (SAA) accum->storage pickup Arrange Pickup via EH&S or Licensed Contractor storage->pickup disposal Final Disposal at Approved Facility (e.g., High-Temperature Incineration) pickup->disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

Small Spill Cleanup:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE as detailed in Table 2.

  • Remove all sources of ignition.[12]

  • For a solid spill, gently sweep up the material and place it into a labeled hazardous waste container.[2]

  • For a liquid spill, cover with a non-combustible absorbent material (e.g., sand, diatomaceous earth), then scoop the mixture into a labeled hazardous waste container.[15]

  • Decontaminate the area with an appropriate solvent and wash thoroughly.

First-Aid Measures (Based on analogous compounds[2]):

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.

References

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations. [Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine. [Link]

  • Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. [Link]

  • State of Maine, Department of Environmental Protection. Chapter 850: Identification of Hazardous Wastes. [Link]

  • U.S. Environmental Protection Agency (EPA). Other Disposal Guidance. [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency (EPA). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. [Link]

  • Carl ROTH. Safety Data Sheet: Ethylbenzene. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Ethylbenzene. [Link]

  • National Center for Biotechnology Information (NCBI). OSHA Chemical Hazards And Communication. [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]

  • MySkinRecipes. 5-Bromo-N1-isopropylbenzene-1,2-diamine. [Link]

  • Oregon Department of Environmental Quality. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • University of Groningen. Hazardous waste acceptance conditions. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 1,2-Benzenediamine: Human health tier II assessment. [Link]

  • U.S. Environmental Protection Agency (EPA). Exposure Assessment Tools by Chemical Classes - Other Organics. [Link]

  • U.S. Environmental Protection Agency (EPA). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

  • Hoffman Fine Chemicals. CAS 2177297-22-0 | 5-Bromo-3-fluoro-N1-(propan-2-yl)benzene-1,2-diamine. [Link]

  • Fisher Scientific. (2023, August 23). Safety Data Sheet: 5-Bromo-3,4-dimethylbenzene-1,2-diamine. [Link]

Sources

Personal protective equipment for handling 5-bromo-N1-ethylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 5-bromo-N1-ethylbenzene-1,2-diamine. Given the limited publicly available safety data for this specific compound, this guidance is rooted in the established principles of handling substituted aromatic diamines and data from closely related analogs.[1] It is imperative to treat this chemical with the recognition of its potential unknown hazards.[2]

Hazard Assessment: Understanding the Risks

Based on data for analogous compounds such as 4-Bromobenzene-1,2-diamine and 5-Bromo-3-methylbenzene-1,2-diamine, the primary hazards are likely to include:

  • Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Skin Irritation/Corrosion: Expected to cause skin irritation.[3][4]

  • Eye Irritation: Likely to cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[3][4]

  • Sensitization: May cause an allergic skin reaction.[4]

It is also important to note that some related benzenediamines have been classified as suspected mutagens or carcinogens.[5] Therefore, minimizing exposure is of paramount importance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield[6]Double-gloving with nitrile or neoprene gloves[7]Fully-buttoned lab coatNIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter
Performing reactions and workups Chemical splash goggles and a face shield[6]Double-gloving with nitrile or neoprene gloves[7]Chemical-resistant apron over a lab coatNIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter
Handling spills Chemical splash goggles and a face shield[6]Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coveralls[8]NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)[7][8]

Causality of PPE Choices:

  • Eye and Face Protection: The combination of chemical splash goggles and a face shield is crucial to protect against splashes of liquids and airborne powder.[6]

  • Hand Protection: Double-gloving provides an extra layer of protection against potential permeation of the chemical through the glove material.[8] Aromatic amines can permeate some glove materials, so it is important to consult glove manufacturer data for specific breakthrough times if available.[9]

  • Body Protection: A lab coat is the minimum requirement. A chemical-resistant apron provides an additional barrier for the torso during procedures with a higher risk of splashes.

  • Respiratory Protection: Given the potential for aerosolization of the powder and the lack of inhalation toxicity data, a respirator is a critical precaution.

Step-by-Step Handling Procedures

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound in a designated area within a certified chemical fume hood.

  • Donning PPE: Before handling the chemical, don all required PPE as outlined in the table above.

  • Weighing: Use a disposable weigh boat or creased weighing paper to prevent contamination of balances.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Cap the container immediately after addition.

Reaction and Workup
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Ventilation: Ensure all procedures are performed in a well-ventilated chemical fume hood.

  • Transfers: Use a funnel for liquid transfers to prevent spills.

Operational and Disposal Plans

Spill Management
  • Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials.

  • PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.

  • Neutralization/Absorption: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully collect the absorbed material and contaminated items into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

Waste Disposal
  • Waste Streams: Segregate waste containing this compound from other waste streams.

  • Containers: Use clearly labeled, sealed, and chemically compatible containers for all solid and liquid waste.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Skin Irritant").

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling this compound assess_hazards Assess Hazards (Aromatic Amine Analog) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe weigh_dissolve Weighing and Dissolving (In Fume Hood) select_ppe->weigh_dissolve reaction Running Reaction weigh_dissolve->reaction spill Spill Occurs? reaction->spill spill_protocol Follow Spill Protocol spill->spill_protocol Yes decontaminate Decontaminate Work Area spill->decontaminate No spill_protocol->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose end End of Procedure dispose->end

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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5-bromo-N1-ethylbenzene-1,2-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.